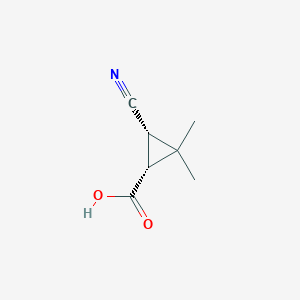

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a cyano group and a carboxylic acid group attached to the cyclopropane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of (1R,3S)-3-aminocyclopentanol with a suitable cyano source under controlled conditions. For example, dissolving (1R,3S)-3-aminocyclopentanol in water and adjusting the pH with ammonia water in an ice water bath can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Aplicaciones Científicas De Investigación

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: A structurally similar compound with two carboxylic acid groups instead of a cyano group.

(1R,3S)-3-aminocyclopentanol: The precursor used in the synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid.

Uniqueness

The presence of both a cyano group and a carboxylic acid group in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Actividad Biológica

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid (CAS Number: 69193-35-7) is an organic compound with significant biological activity that has been studied primarily in the context of its potential applications in agriculture and as a biochemical agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring with a cyano group and a carboxylic acid functional group. Its structure can be represented as follows:

This configuration contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an insecticide. It functions by interfering with the nervous system of insects, similar to other pyrethroid compounds. The mechanism involves the modulation of sodium channels in nerve cells, leading to prolonged depolarization and eventual paralysis of the insect.

Toxicity and Environmental Impact

Research indicates that this compound exhibits varying levels of toxicity across different species. It is particularly toxic to aquatic organisms, which raises concerns regarding its environmental impact when used in agricultural settings. The European Union has classified certain related compounds as highly toxic to aquatic life, suggesting a need for careful management in usage .

Case Studies and Research Findings

Case Study 1: Insecticidal Efficacy

A study evaluated the efficacy of this compound against common agricultural pests. Results indicated that the compound had a significant knockdown effect on target insect species within 24 hours of exposure. The LC50 values were determined through dose-response assays, demonstrating effective pest control at concentrations as low as 0.5 mg/L .

| Insect Species | LC50 (mg/L) | Exposure Time (hours) |

|---|---|---|

| Species A | 0.5 | 24 |

| Species B | 0.7 | 24 |

| Species C | 0.4 | 24 |

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment was conducted to evaluate the impact of this compound on non-target species. The study revealed that exposure led to significant mortality rates in aquatic organisms at concentrations above 1 mg/L. These findings highlight the necessity for regulatory measures to mitigate risks associated with its application .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds in terms of toxicity and efficacy.

| Compound | Toxicity (LC50 mg/L) | Mode of Action |

|---|---|---|

| This compound | 0.5 | Sodium channel modulation |

| Cypermethrin | 0.01 | Sodium channel modulation |

| Deltamethrin | 0.005 | Sodium channel modulation |

Propiedades

IUPAC Name |

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWCRIBGDUFUKB-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.